![molecular formula C17H13ClFN3OS2 B3018110 N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 499232-35-8](/img/structure/B3018110.png)
N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves the use of electrophilic building blocks that can facilitate the formation of ring structures. In the case of N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide, although not directly mentioned in the provided papers, we can infer from similar compounds that its synthesis likely involves multiple steps, starting with an appropriate aniline derivative. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of a dichloro-trifloromethylaniline with POCl3 in acetate . Similarly, N-aryl-2-chloroacetamides have been used as electrophilic building blocks for the synthesis of thiazolo[3,2-a]pyrimidinones, indicating that chloroacetamides are versatile intermediates in the construction of complex heterocycles .
Molecular Structure Analysis
The molecular structure of compounds like this compound can be elucidated using various spectroscopic techniques. For example, the structure of a related compound was confirmed by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. X-ray diffraction, in particular, offers a three-dimensional view of the molecule, allowing for the determination of bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of electrophilic centers and the ability to participate in ring formation reactions. The use of N-aryl-2-chloroacetamides in the synthesis of thiazolo[3,2-a]pyrimidinones demonstrates their propensity to act as electrophiles in cyclization reactions, leading to the formation of fused ring systems . The elimination of by-products such as aniline or 2-aminobenzothiazole is a common feature of these reactions, which often proceed with acceptable yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be inferred from related compounds. For instance, crystal data from a dichloro-trifloromethylphenyl acetamide shows that it crystallizes in a monoclinic space group with specific cell parameters . Such data are indicative of the solid-state properties of the compound, which can affect its solubility, stability, and overall behavior in different environments. The presence of halogens and the acetamide group would also influence the compound's polarity, boiling point, and melting point.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study presents the synthesis of novel thienopyrimidine compounds, including derivatives similar to N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide. These compounds have been evaluated for their antimicrobial activity, showing significant potency against various bacterial and fungal strains. The research demonstrates a potential application of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
Anti-Inflammatory Activity
Another research focus has been on the anti-inflammatory properties of this compound derivatives. A study synthesized several derivatives and tested their anti-inflammatory activity, with some compounds showing significant effects. This suggests the potential use of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Anticonvulsant Agents
Research into the synthesis of thieno[2,3-d]pyrimidine derivatives, including structures akin to this compound, has shown potential anticonvulsant activity. These studies involve the design, synthesis, and pharmacological evaluation of these compounds, indicating their possible application in treating seizure disorders (Severina et al., 2020).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS2/c18-11-6-9(4-5-12(11)19)22-14(23)7-24-16-15-10-2-1-3-13(10)25-17(15)21-8-20-16/h4-6,8H,1-3,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWBGWDFOBCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)

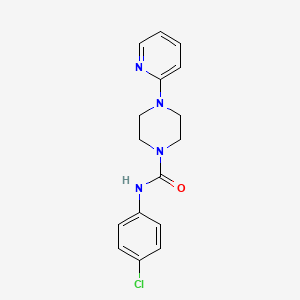
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)
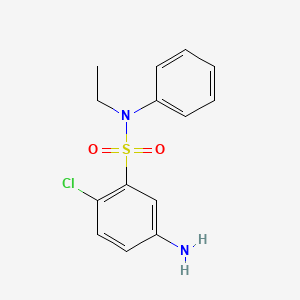
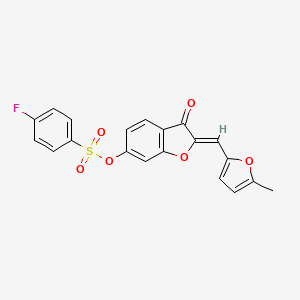
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)
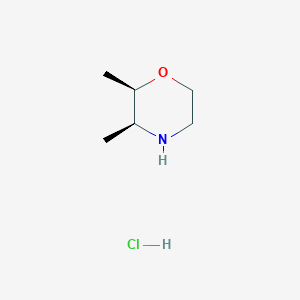
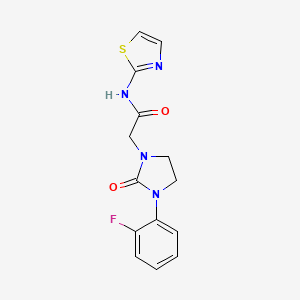
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)